molecular formula C12H7IN4O6 B11958665 4'-Iodo-2,4,6-trinitrodiphenylamine CAS No. 60411-23-6

4'-Iodo-2,4,6-trinitrodiphenylamine

Cat. No.: B11958665
CAS No.: 60411-23-6
M. Wt: 430.11 g/mol
InChI Key: YWYPPOIUFVFEQK-UHFFFAOYSA-N
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Description

4'-Iodo-2,4,6-trinitrodiphenylamine is a nitro- and iodine-substituted diphenylamine derivative. Its structure comprises two benzene rings linked by an amine group, with three nitro (-NO₂) groups at positions 2, 4, and 6 on one ring and an iodine atom at the 4' position on the opposing ring (derived from SNAr reaction pathways described in ). The molecular formula is C₁₂H₆IN₃O₆, reflecting the electron-withdrawing nitro groups and the bulky iodine substituent. This compound is synthesized via nucleophilic aromatic substitution (SNAr) reactions between substituted phenyl ethers and aniline derivatives, with reaction rates influenced by solvent polarity and substituent electronic/steric effects .

Nitro groups activate the aromatic ring for nucleophilic attack while increasing thermal stability. The iodine substituent introduces steric bulk and moderate electron-withdrawing effects, which may modulate reactivity in further synthetic applications.

Properties

CAS No.

60411-23-6

Molecular Formula

C12H7IN4O6

Molecular Weight

430.11 g/mol

IUPAC Name

N-(4-iodophenyl)-2,4,6-trinitroaniline

InChI

InChI=1S/C12H7IN4O6/c13-7-1-3-8(4-2-7)14-12-10(16(20)21)5-9(15(18)19)6-11(12)17(22)23/h1-6,14H

InChI Key

YWYPPOIUFVFEQK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Iodo-2,4,6-trinitrodiphenylamine typically involves the nitration of diphenylamine followed by iodination The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces nitro groups at the 2, 4, and 6 positions of the diphenylamine ring

Industrial Production Methods

Industrial production of 4’-Iodo-2,4,6-trinitrodiphenylamine may follow similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4’-Iodo-2,4,6-trinitrodiphenylamine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as aniline or thiophenol in solvents like acetonitrile or dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).

Major Products Formed

    Nucleophilic Substitution: Products include substituted diphenylamines.

    Reduction: Products include 4’-amino-2,4,6-trinitrodiphenylamine.

    Oxidation: Products depend on the specific oxidizing agent used.

Scientific Research Applications

4’-Iodo-2,4,6-trinitrodiphenylamine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the development of advanced materials and explosives due to its energetic properties.

Mechanism of Action

The mechanism of action of 4’-Iodo-2,4,6-trinitrodiphenylamine involves its interaction with molecular targets through its nitro and iodine groups. These interactions can lead to various biochemical effects, including enzyme inhibition or activation, depending on the specific target and context. The compound’s ability to undergo nucleophilic substitution and reduction reactions also plays a role in its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

The following compounds are closely related to 4'-Iodo-2,4,6-trinitrodiphenylamine, differing in substituent type, position, or number of nitro groups:

Compound Name CAS Number Molecular Formula Substituents Key Properties/Applications
This compound N/A C₁₂H₆IN₃O₆ Iodo (4'), nitro (2,4,6) High thermal stability; potential explosive/pharmaceutical intermediate
4,4',4''-Trinitrotriphenylamine 1821-27-8 C₁₈H₁₂N₄O₆ Nitro (4,4',4'') Polyimide monomer; high rigidity and thermal resistance
4,4'-Dinitrodiphenylamine 654-70-6 C₁₂H₉N₃O₄ Nitro (4,4') Intermediate in dye/polymer synthesis; lower reactivity than trinitro analogs
3-Chloro-N-phenyl-phthalimide N/A C₁₄H₈ClNO₂ Chloro (3), phthalimide core Monomer for polyimides; halogen-dependent electronic effects

Substituent Effects on Reactivity and Stability

Nitro Groups
  • Electron-withdrawing nature : Nitro groups deactivate the aromatic ring toward electrophilic substitution but enhance stability toward oxidation and thermal degradation.
  • Positional effects : In this compound, the 2,4,6-nitro substitution creates a highly electron-deficient ring, favoring SNAr reactions (as observed in ). Comparatively, 4,4'-Dinitrodiphenylamine lacks the third nitro group, reducing its electron deficiency and reactivity .
Halogen Substituents
  • Iodine vs. Chlorine: Iodine’s larger atomic radius introduces greater steric hindrance compared to chlorine. This may slow reaction rates in crowded environments.
  • Electronic effects : While both halogens are electron-withdrawing, chlorine’s higher electronegativity creates a stronger inductive effect, whereas iodine’s +R resonance can slightly donate electron density in certain contexts .

Reaction Pathways and Solvent Effects

  • SNAr Mechanisms :
    • In acetonitrile, this compound formation follows a base-catalyzed pathway with a zwitterionic intermediate, as described in .
    • In contrast, 4,4'-Dinitrodiphenylamine exhibits slower reaction kinetics due to fewer nitro groups, reducing the zwitterion stabilization .
    • Reactions in DMSO involve both catalyzed and uncatalyzed pathways, highlighting solvent polarity’s role in stabilizing intermediates .

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